Tropicamide, (S)-

CAS No.: 92934-64-0

Cat. No.: VC17126836

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92934-64-0 |

|---|---|

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | (2S)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1 |

| Standard InChI Key | BGDKAVGWHJFAGW-MRXNPFEDSA-N |

| Isomeric SMILES | CCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2 |

| Canonical SMILES | CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |

Introduction

Chemical Identity and Stereochemistry

Molecular Structure

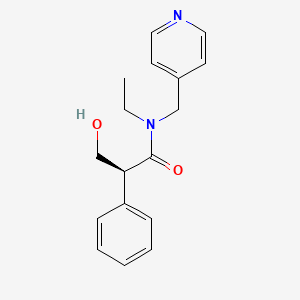

The (S)-enantiomer of tropicamide has the systematic name N-ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide and the molecular formula C₁₇H₂₀N₂O₂ . Its absolute stereochemistry is defined by an (S)-configured chiral center at the hydroxymethyl-bearing carbon (Figure 1).

Table 1: Key Molecular Properties

The stereospecificity of the (S)-enantiomer is critical for its binding to muscarinic acetylcholine receptors (mAChRs), as the spatial arrangement of functional groups determines receptor affinity and efficacy .

Pharmacological Profile

Mechanism of Action

The (S)-enantiomer acts as a competitive antagonist at mAChRs in the iris sphincter and ciliary muscles. By blocking acetylcholine-mediated signaling, it induces:

-

Mydriasis: Pupil dilation via inhibition of iris sphincter contraction .

-

Cycloplegia: Paralysis of the ciliary muscle, preventing accommodation .

Table 2: Pharmacodynamic Parameters

Enantiomer-Specific Activity

While racemic tropicamide is commonly used clinically, the (S)-enantiomer is responsible for >90% of its antimuscarinic activity. The (R)-enantiomer exhibits negligible receptor affinity, underscoring the importance of stereochemical purity in drug formulation .

Clinical Applications

Ophthalmic Examinations

The (S)-enantiomer is formulated as 0.5% or 1% ophthalmic solutions for diagnostic procedures:

-

Fundus Examination: 0.5% solution produces mydriasis with minimal cycloplegia .

-

Refractive Error Assessment: 1% solution induces full cycloplegia for accurate measurements .

Dosing Considerations:

-

Heavily pigmented irides may require higher concentrations or repeated doses .

-

Pediatric patients are more susceptible to systemic effects (e.g., CNS disturbances) due to higher ocular absorption rates .

Fixed-Dose Combinations

The (S)-enantiomer is combined with hydroxyamphetamine hydrobromide (1%) in products like Paremyd® to synergistically enhance mydriasis while minimizing cycloplegia duration .

Pharmacokinetics and Metabolism

Absorption and Elimination

-

Topical Bioavailability: <5% systemic absorption following ocular administration .

-

Metabolism: Hepatic hydrolysis to inactive metabolites, primarily via esterases .

| Parameter | Value | Source |

|---|---|---|

| Systemic Absorption | <5% | |

| Primary Metabolic Pathway | Esterase-mediated hydrolysis | |

| Excretion | Renal (70%), fecal (30%) |

Adverse Effects and Contraindications

Common Adverse Reactions

Severe Reactions

-

Angle-Closure Glaucoma: Precipitated in anatomically predisposed patients .

-

Psychotic Episodes: Reported in pediatric populations, possibly due to CNS penetration .

Contraindications: Hypersensitivity to tropicamide or benzalkonium chloride (preservative) .

Regulatory and Synthesis Considerations

Regulatory Status

-

FDA Approval: 1960 (racemic form); enantiopure formulations require specific bioequivalence studies .

Synthesis and Stereochemical Control

The (S)-enantiomer is synthesized via asymmetric synthesis or chiral resolution of racemic tropicamide. Key steps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume